5-(3-Chlorophenyl)pyridin-2(1H)-one
Description
5-(3-Chlorophenyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted at the 5-position with a 3-chlorophenyl group. The pyridin-2(1H)-one scaffold is notable for its keto-enol tautomerism, which influences its reactivity and interactions in biological systems . This compound has been studied in medicinal chemistry for its structural versatility, particularly in targeting conditions such as fibrosis and mechanical allodynia .
Properties
CAS No. |
1111116-08-5 |
|---|---|
Molecular Formula |
C11H8ClNO |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H8ClNO/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9/h1-7H,(H,13,14) |
InChI Key |
VYHOALLCRGAOOJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC(=O)C=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Pyridin-2(1H)-one Derivatives and Their Properties
Substituent Effects on Properties
- Electron-Withdrawing Groups (EWGs): The 3-chlorophenyl group enhances stability and π-π interactions, critical for receptor binding.
- Hydrogen-Bonding Groups: The dihydroxybenzoyl substituent in introduces hydrogen-bonding capacity, which may enhance solubility and crystallinity, as evidenced by its resolved X-ray structure.
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